p-Cymene-9,10-diol, dicarbamate
Description
p-Cymene-9,10-diol, dicarbamate (CAS referenced in –15) is a synthetic compound featuring a p-cymene backbone substituted with hydroxyl groups at positions 9 and 10, further functionalized with dicarbamate groups. This analysis focuses on its comparison with structurally or functionally similar compounds.
Properties
CAS No. |
25462-35-5 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
[3-carbamoyloxy-2-(4-methylphenyl)propyl] carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-8-2-4-9(5-3-8)10(6-17-11(13)15)7-18-12(14)16/h2-5,10H,6-7H2,1H3,(H2,13,15)(H2,14,16) |
InChI Key |
HXGYVQDURKNEPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-cymene-9,10-diol, dicarbamate can be achieved through a multi-step process. One common method involves the initial preparation of p-cymene from limonene or 1,8-cineole through hydrogenation and dehydrogenation reactions . The diol functionality can be introduced by hydroxylation of p-cymene, followed by the reaction with carbamoyl chloride to form the dicarbamate groups .
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The integration of biological and chemical catalysis has been explored to optimize the production of p-cymene from renewable biomass sources . This approach not only enhances the efficiency of the process but also reduces the environmental impact.
Chemical Reactions Analysis
Types of Reactions: p-Cymene-9,10-diol, dicarbamate undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones.
Reduction: The carbamate groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: p-Cymene-9,10-diol, dicarbamate is used as a ligand in coordination chemistry, particularly with transition metals like ruthenium and osmium . These complexes have applications in catalysis and materials science.
Biology and Medicine: The compound has shown potential in biological applications, including its use as an anticancer agent. p-Cymene metallo-derivatives have demonstrated significant anticancer activity in various test systems .
Industry: In the industrial sector, this compound is used as a sustainable solvent in polymer synthesis. It has been found to be highly compatible with direct arylation polymerization, offering an eco-friendly alternative to conventional solvents .
Mechanism of Action
The mechanism of action of p-cymene-9,10-diol, dicarbamate involves its interaction with molecular targets and pathways. In the case of its anticancer activity, the compound forms complexes with transition metals, which can induce apoptosis in cancer cells by disrupting cellular processes . The exact molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
Mechanistic and Thermodynamic Comparisons
DNA Binding Affinity
- BP-9,10-diol : Exhibits high DNA association constants (Table I, ) due to planar aromatic structure, facilitating intercalation .
- Carot-4-en-9,10-diol: No direct DNA binding reported; acts via quorum sensing disruption .
- This compound: Unlikely to intercalate DNA due to non-planar structure but may interact with proteins via carbamate groups.
Environmental and Industrial Relevance
- Carot-4-en-9,10-diol : Eco-friendly biocontrol agent with minimal ecological disruption .
- CO2-Based Dicarbamates (e.g., in ): Used in high-performance polymers (e.g., polyurethane-co-amide) for enhanced mechanical strength . This suggests carbamates in this compound could be leveraged in material science if functionalized appropriately.
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